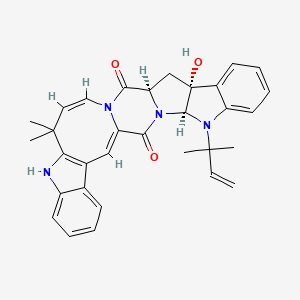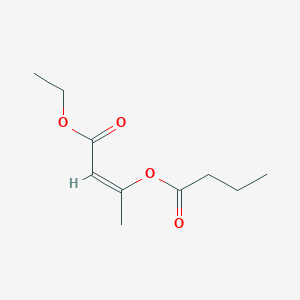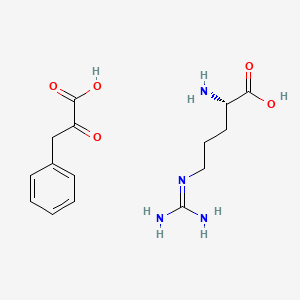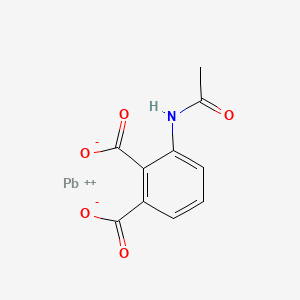
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal is an organic compound characterized by a cyclohexane ring substituted with ethyl and methyl groups, and an alkenal functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides and a strong base.
Introduction of the Alkenal Group: The alkenal group is introduced through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration to form the double bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the alkenal group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal involves its interaction with specific molecular targets. The alkenal group can undergo nucleophilic addition reactions with nucleophiles, leading to the formation of various adducts. The cyclohexane ring provides structural stability and influences the compound’s reactivity.
類似化合物との比較
Similar Compounds
4-Methylcyclohexene: Similar cyclohexane ring structure but lacks the alkenal group.
3-Ethyl-5-methylcyclohexane: Similar substitution pattern but lacks the alkenal group.
2-Butenal: Contains the alkenal group but lacks the cyclohexane ring.
Uniqueness
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal is unique due to the combination of a substituted cyclohexane ring and an alkenal group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
94200-97-2 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
(E)-4-(3-ethyl-5-methylcyclohexyl)but-2-enal |
InChI |
InChI=1S/C13H22O/c1-3-12-8-11(2)9-13(10-12)6-4-5-7-14/h4-5,7,11-13H,3,6,8-10H2,1-2H3/b5-4+ |
InChIキー |
LRYSDMSJOLOIPW-SNAWJCMRSA-N |
異性体SMILES |
CCC1CC(CC(C1)C/C=C/C=O)C |
正規SMILES |
CCC1CC(CC(C1)CC=CC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)



